Nicomorphine hydrochloride is a semi-synthetic opioid derived from morphine, specifically synthesized to enhance its pharmacological properties. This compound has garnered interest due to its potential applications in pain management and its implications in doping control within sports. Nicomorphine is classified as an opioid analgesic, similar to morphine, but with modifications that may alter its efficacy and safety profile.
Nicomorphine is synthesized from morphine, a natural alkaloid obtained from the opium poppy (Papaver somniferum). It belongs to the class of compounds known as opioids, which are characterized by their interaction with opioid receptors in the central nervous system. The specific classification of nicomorphine falls under the category of semi-synthetic opioids, as it is chemically modified from a naturally occurring substance.
The synthesis of nicomorphine typically involves the reaction of morphine with nicotinoyl chloride in the presence of a base, such as pyridine or dimethylformamide. This process can be outlined in several steps:
Technical details of the synthesis indicate that the reaction conditions (temperature, solvent choice, and reaction time) significantly influence the yield and purity of nicomorphine produced .
Nicomorphine hydrochloride has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological activity. The molecular formula for nicomorphine is CHNO, with a molecular weight of approximately 314.38 g/mol. The structure features a phenolic hydroxyl group and a piperidine ring, which are essential for its interaction with opioid receptors.
Nicomorphine can undergo various chemical reactions typical of opioids, including hydrolysis, methylation, and oxidation. These reactions can lead to the formation of different analogs or metabolites:
The understanding of these reactions is crucial for developing new derivatives with improved therapeutic profiles .
Nicomorphine exerts its effects primarily through agonistic action at the mu-opioid receptors in the brain and spinal cord. This interaction leads to:
The precise mechanism involves binding to opioid receptors, leading to inhibition of neurotransmitter release and alteration of neuronal excitability. This process results in decreased perception of pain and emotional response to pain stimuli .
Nicomorphine hydrochloride has potential applications in both clinical settings and research:
The ongoing research into nicomorphine's properties continues to explore its full therapeutic potential while addressing safety concerns associated with opioid use .
Nicomorphine hydrochloride, the 3,6-dinicotinate ester of morphine, is a potent semi-synthetic opioid agonist. With pharmacological properties distinct from its parent compound morphine, it occupies a unique niche in pain management research. Its molecular structure (C₂₉H₂₅N₃O₅·HCl; MW: 531.98 g/mol) incorporates dual nicotinoyl groups esterified to morphine’s phenolic and alcoholic hydroxyl sites, enhancing lipid solubility and central nervous system penetration [1] [4]. Clinically marketed as Vilan, Subellan, or MorZet, it remains primarily utilized in select European nations despite its global Schedule I controlled substance status [1] [3].
Table 1: Historical Timeline of Nicomorphine
Year | Event | Significance |
---|---|---|
1904 | Initial synthesis | Esterification of morphine with nicotinic acid |
1957 | Patent as Vilan (Lannacher Heilmittel) | Commercial medical introduction in Europe |
Late 20ᵗʰ | Adoption in Central Europe | Use in PCA units for postoperative/cancer pain |
Chemical Identity
Nicomorphine hydrochloride belongs to the morphinan alkaloid class, characterized by a pentacyclic structure integrating a benzomorphinan core. Its esterification at positions 3 and 6 differentiates it from morphine and other esters:
Table 2: Structural Comparison of Morphine Derivatives
Compound | R3 Group | R6 Group | Relative Potency (vs. Morphine) |
---|---|---|---|
Morphine | -OH | -OH | 1x |
Diacetylmorphine (Heroin) | -OCOCH₃ | -OCOCH₃ | 2–3x |
Nicomorphine | -OCOC₅H₄N (nicotinoyl) | -OCOC₅H₄N (nicotinoyl) | 2–3x |
Synthetic Pathways
Industrial synthesis involves refluxing anhydrous morphine with nicotinic anhydride at 130°C. An alternative "homebake" method—mixing morphine with nicotinic anhydride—is documented in illicit production [1] [4].
Mechanism of Action
As a MOR agonist, nicomorphine inhibits nociceptive signaling in the CNS. Its ester bonds render it a prodrug: hydrolysis by plasma esterases yields active metabolites:
Table 3: Key Pharmacokinetic Parameters
Parameter | Value | Clinical Relevance |
---|---|---|
Plasma half-life (IV) | 3 minutes | Rapid conversion to metabolites |
Bioavailability (rectal) | 88% | Alternative route for sustained release |
Active metabolites | 6-Nicotinoylmorphine, Morphine | Prolonged analgesia vs. parent compound |
Research Applications
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7